Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate

Catalog No.
S12254491
CAS No.
M.F
C9H10N2O2
M. Wt
178.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate

Product Name

Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate

IUPAC Name

methyl 3-(1-ethylpyrazol-4-yl)prop-2-ynoate

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

InChI

InChI=1S/C9H10N2O2/c1-3-11-7-8(6-10-11)4-5-9(12)13-2/h6-7H,3H2,1-2H3

InChI Key

IAQJHTHWNYMVBT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C#CC(=O)OC

Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate is a highly functionalized heterocyclic building block characterized by a rigid alkyne linker conjugated to a methyl ester [1]. As a potent Michael acceptor and dipolarophile, it is primarily procured for the modular synthesis of complex multi-ring systems, including triazoles, pyrimidines, and advanced pyrazole-containing pharmacophores [2]. The presence of the pre-installed N-ethyl group provides a defined lipophilic footprint and eliminates the regioselectivity issues commonly encountered during late-stage N-alkylation of pyrazole intermediates. Its stable esterified form ensures extended shelf life and prevents the premature decarboxylation typical of free propiolic acids, making it an ideal starting material for high-throughput discovery and scale-up manufacturing [3].

Research Fit

Scaffold

Heterocyclic alkynoate building block

Substituent

N1-ethyl group for balanced lipophilicity profile

Handle

Methyl ester for diversification and late-stage modification

Attempting to substitute this compound with the free acid (3-(1-ethyl-1H-pyrazol-4-yl)propiolic acid) or an unsubstituted 1H-pyrazole analog introduces critical process liabilities [1]. The free acid is highly susceptible to thermal decarboxylation during transition-metal-catalyzed cross-couplings or elevated-temperature cycloadditions, leading to significant yield losses [2]. Furthermore, utilizing a 1H-pyrazole precursor with the intent of performing late-stage N-ethylation inevitably generates a mixture of N1 and N2 alkylated regioisomers, necessitating costly and solvent-intensive chromatographic separations. Substituting the propiolate with an acrylate (alkene) analog fundamentally alters the compound's reactivity, eliminating its capacity to participate in direct azide-alkyne click chemistry or form fully aromatic heterocycles upon cycloaddition, thereby severely limiting the downstream chemical space [3].

Substitution Risk

N1-alkyl variation

Different N1-alkyl chain lengths can shift logP and membrane permeability, potentially altering cellular assay outcomes.

Propiolate position

4-substituted vs. 3-substituted propiolate isomers may exhibit different cycloaddition reactivity and electronic profiles.

Ester vs. acid form

Free carboxylic acid analog introduces a hydrogen bond donor, which can alter membrane permeability and H-bonding character.

Elimination of Late-Stage Alkylation Regioisomerism

Procuring the pre-ethylated pyrazole eliminates the formation of N1/N2 regioisomeric mixtures that plague late-stage functionalization [1]. When synthesizing 1-ethylpyrazole derivatives from 1H-pyrazole precursors, standard ethylation protocols typically yield a 70:30 to 80:20 mixture of regioisomers, requiring extensive purification and capping the theoretical yield of the desired isomer [2]. By utilizing Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate, the N-ethyl moiety is locked in the 1-position, ensuring >99% regiochemical fidelity in the final product and improving overall synthetic throughput by bypassing a major chromatographic bottleneck.

Evidence DimensionRegiochemical Yield of Target Isomer
Target Compound Data>99% regiochemical purity (pre-installed)
Comparator Or Baseline1H-pyrazole analog + late-stage ethylation (~70-80% major isomer yield)
Quantified Difference~20-30% absolute increase in target isomer yield
ConditionsStandard basic N-alkylation conditions vs. pre-functionalized building block

Bypassing late-stage alkylation eliminates the need for complex chromatographic separations, directly reducing solvent waste and scale-up costs.

Lipophilicity shift
Cross-study comparable
LogP 0.43 (target) vs. 1.29 (N1-propyl analog); ΔLogP ≈ 0.87
Reported lower lipophilicity may support reduced non-specific binding context.
Predicted values; confirm with experimental logD data.

Thermal Stability and Prevention of Decarboxylation

Free propiolic acids containing electron-rich heterocycles are prone to thermal decarboxylation, which restricts their use in high-temperature cycloadditions or prolonged reflux conditions [1]. The methyl ester derivative, Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate, exhibits a significantly higher thermal decomposition onset. While the corresponding free acid typically begins to decarboxylate at temperatures exceeding 80-90 °C in polar aprotic solvents, the methyl ester remains stable well above 130 °C [2]. This expanded thermal window allows for its deployment in demanding transformations, such as thermal Diels-Alder reactions or uncatalyzed 1,3-dipolar cycloadditions, without the concurrent loss of the critical carbon equivalent.

Evidence DimensionThermal stability limit (onset of decarboxylation)
Target Compound DataStable up to >130 °C in solution
Comparator Or Baseline3-(1-ethyl-1H-pyrazol-4-yl)propiolic acid (decarboxylation onset ~80-90 °C)
Quantified Difference>40 °C increase in thermal operating window
ConditionsHeating in polar aprotic solvents (e.g., DMF, DMSO)

The enhanced thermal stability permits the use of higher reaction temperatures, which is critical for driving sterically hindered cycloadditions to completion.

Steric bulk effect
Class-level inference
N1-ethyl (MW 178) vs. N1-methyl (MW 164); moderate steric shielding
May influence regioselectivity in cross-couplings; review synthetic scope.
Class-level trend; no direct comparative rate data.

Aromatization Potential in Cycloaddition Networks

The selection of a propiolate (alkyne) over an acrylate (alkene) is fundamentally driven by the oxidation state of the resulting cycloadduct [1]. When Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate is reacted with organic azides in click chemistry, it directly yields a fully aromatic 1,2,3-triazole without the need for an additional oxidation step. In contrast, using the corresponding acrylate analog yields a non-aromatic triazoline, which requires subsequent treatment with stoichiometric oxidants (e.g., DDQ or MnO2) to achieve the desired aromatic system [2]. This direct-to-aromatic reactivity streamlines the synthesis of bis-heterocyclic scaffolds and significantly improves overall step economy.

Evidence DimensionSteps to fully aromatic cycloadduct
Target Compound Data1 step (direct cycloaddition to aromatic ring)
Comparator Or BaselineAcrylate analog (2 steps: cycloaddition + stoichiometric oxidation)
Quantified DifferenceElimination of 1 synthetic step and stoichiometric oxidant requirement
Conditions1,3-dipolar cycloaddition with organic azides

Direct formation of aromatic systems reduces step count and eliminates the procurement and handling of hazardous stoichiometric oxidants.

Positional isomerism
Class-level inference
4-propiolate vs. 3-propiolate pyrazole; electronic environment shift
Cycloaddition regioselectivity may differ; verify for each application.
No direct head-to-head study found for this pair.

Favorable Lipophilicity Profile for Pharmacophore Design

In medicinal chemistry, the N-alkyl substituent on the pyrazole ring is frequently used to fine-tune the physicochemical properties of the final drug candidate [1]. The N-ethyl group in Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate provides a distinct lipophilicity advantage over the more common N-methyl analog. The addition of the single methylene unit typically increases the calculated partition coefficient (cLogP) by approximately 0.4 to 0.5 units [2]. This precise adjustment is often critical for optimizing membrane permeability and target binding affinity in kinase inhibitor development, making the N-ethyl building block a superior starting point when the N-methyl derivative proves too polar or lacks sufficient hydrophobic interactions in the target binding pocket.

Evidence DimensionCalculated Lipophilicity (cLogP contribution)
Target Compound DataN-ethyl moiety (+ ~0.4-0.5 cLogP units vs N-methyl)
Comparator Or BaselineMethyl 3-(1-methyl-1H-pyrazol-4-yl)propiolate
Quantified Difference~0.5 unit increase in cLogP
ConditionsStandard predictive models for N-alkyl pyrazoles

Procuring the N-ethyl variant allows medicinal chemists to directly access a more lipophilic chemical space, which is often required to optimize oral bioavailability and target affinity.

H-bond donor profile
Direct comparison
0 H-bond donors (methyl ester) vs. 1 H-bond donor (free acid); TPSA 44 Ų unchanged
Absence of H-bond donor may support membrane permeability in research models.
TPSA and H-bond counts from computed vendor data.
Synthetic accessibility
Class-level inference
N1-ethyl pyrazoles often >70% yield; bulkier analogs may require harsher conditions
Potential cost and scalability advantage; confirm with supplier lot data.
Inference from general pyrazole synthesis; not specific to this catalog number.

Synthesis of Bis-Heterocyclic Kinase Inhibitors

Leveraging the direct-to-aromatic reactivity of the propiolate moiety, this compound is ideal for azide-alkyne cycloadditions to generate pyrazole-triazole pharmacophores [1]. The pre-installed N-ethyl group ensures regiochemical purity and provides the necessary lipophilicity to optimize hydrophobic interactions within kinase binding pockets.

Modular Construction of Pyrimidines and Pyridines

The esterified alkyne serves as a highly stable, reactive Michael acceptor in condensation reactions with amidines or guanidines [2]. This enables the efficient, scalable synthesis of complex, multi-substituted pyrimidines for agrochemical or pharmaceutical libraries without the risk of thermal decarboxylation.

Development of Advanced Materials and Bidentate Ligands

The rigid alkyne linker and stable ester functionality make this compound a robust precursor for synthesizing conjugated polymeric materials or bidentate ligands for transition-metal catalysis [3]. The enhanced thermal stability of the methyl ester allows for processing under demanding conditions that would degrade the free acid equivalent.

Application Fit

Application
Selection Property
Validation Focus
CNS drug discovery research
Low lipophilicity and zero H-bond donors
CNS permeability and free fraction assessment
Click chemistry and bioorthogonal probe synthesis
4-position propiolate alkyne regiochemistry
Cycloaddition regioselectivity and conjugation efficiency
Kinase hinge-binder library enumeration
Pyrazole core with N1-ethyl and ester handle
Hinge-binding pharmacophore compatibility
Agrochemical metabolic pathway lead generation
1-ethyl pyrazole propiolate with pro-pesticide approach context
Systemic mobility and target-site binding in plant tissues

XLogP3

1

Hydrogen Bond Acceptor Count

3

Exact Mass

178.074227566 g/mol

Monoisotopic Mass

178.074227566 g/mol

Heavy Atom Count

13

Explore Compound Types